molecular formula C13H9ClN2O3 B13735874 5-[(4-Chlorophenyl)azo]salicylic acid CAS No. 21461-12-1

5-[(4-Chlorophenyl)azo]salicylic acid

Cat. No.: B13735874
CAS No.: 21461-12-1
M. Wt: 276.67 g/mol
InChI Key: ZCRDPWZTENZVQN-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)azo]salicylic acid is a chemical compound with the molecular formula C13H9ClN2O3. It is known for its unique structure, which includes a chlorophenyl group attached to an azo linkage and a salicylic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)azo]salicylic acid typically involves the diazotization of 4-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)azo]salicylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-[(4-Chlorophenyl)azo]salicylic acid is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)azo]salicylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Aminosalicylic acid: Known for its anti-inflammatory properties.

    4-Chlorosalicylic acid: Similar structure but lacks the azo linkage.

    2-Hydroxy-5-chlorobenzoic acid: Another salicylic acid derivative with different substituents.

Uniqueness

5-[(4-Chlorophenyl)azo]salicylic acid is unique due to its azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or color properties are desired .

Properties

CAS No.

21461-12-1

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H9ClN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19)

InChI Key

ZCRDPWZTENZVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Cl

Origin of Product

United States

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